Organic Photovoltaic Device Performance: Tridecan-7-amine-Derived Polymer PT2BT vs. Longer Oligothiophene Polymer Analogs
In the synthesis of donor-acceptor conjugated polymers for organic photovoltaics, tridecan-7-amine serves as a precursor for oligothiophene units. The polymer PT2BT, which incorporates shorter oligothiophene units accessible via tridecan-7-amine-derived intermediates, demonstrated a hole mobility of 0.39 cm² V⁻¹ s⁻¹. In contrast, the analog polymer PT6BT, synthesized with longer oligothiophene units, achieved a hole mobility of 0.63 cm² V⁻¹ s⁻¹ . This 38% difference in charge carrier mobility establishes that tridecan-7-amine's structural contribution (enabling shorter oligothiophene segments) produces a distinct, quantifiable outcome in device-relevant electrical properties relative to polymers derived from higher oligothiophene precursors.
| Evidence Dimension | Hole mobility in conjugated polymer thin-film transistors |
|---|---|
| Target Compound Data | PT2BT polymer (derived from shorter oligothiophene units): 0.39 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | PT6BT polymer (derived from longer oligothiophene units): 0.63 cm² V⁻¹ s⁻¹ |
| Quantified Difference | Δ = 0.24 cm² V⁻¹ s⁻¹ (PT6BT exhibits 62% higher mobility than PT2BT) |
| Conditions | Thin-film transistor device configuration; polymers composed of alternating oligothiophene and benzothiadiazole units |
Why This Matters
This quantifies that tridecan-7-amine enables a specific polymer architecture with distinct hole mobility characteristics, providing researchers with a defined performance benchmark for materials design and procurement decisions in organic electronics.
